![molecular formula C11H21NOS B1476042 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol CAS No. 2008111-48-4](/img/structure/B1476042.png)
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol
Overview
Description
Scientific Research Applications
Photochemical Homologation
This compound has been utilized in the photochemical homologation process for the preparation of aliphatic aldehydes . The process involves the generation of carbonyl compounds through photochemical means, which is a crucial step in various synthetic pathways.
Antimalarial Drug Development
Piperidine derivatives, including structures similar to the compound , have shown high selectivity and activity against resistant strains of Plasmodium falciparum . These findings are significant in the ongoing search for new antimalarial drugs, especially in the face of growing drug resistance.
PROTAC Linker
The compound’s structure suggests potential use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are an emerging class of therapeutic agents that target proteins for degradation, offering a novel approach to drug development.
Pharmacological Research
In pharmacology, similar piperidine structures have been evaluated for a variety of biochemical and pharmacological properties, including as CNS inhibitors, anti-inflammatory agents, and antimuscarinic agents . This compound could potentially be explored for similar applications.
Organic Synthesis
The compound may serve as a building block in organic synthesis, particularly in the construction of complex molecules . Its piperidine core is a common motif in many organic compounds, making it a valuable component in synthetic chemistry.
Medicinal Chemistry
In medicinal chemistry, the compound’s analogs have been used in the synthesis of molecules with potential therapeutic effects . The hydroxyl group present in the compound could be a key functional group contributing to biological activity.
Chemical Research
The compound could be involved in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methods . Its unique structure could provide insights into chemical reactivity and bonding.
Industrial Applications
While specific industrial applications for this compound are not detailed, its structural features suggest potential use in the development of industrial catalysts, polymers, or as an intermediate in the synthesis of more complex chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a critical amino acid for protein synthesis and energy production.
Mode of Action
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol acts as an inhibitor of glutaminase 1 . By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate, thereby disrupting the metabolic processes dependent on this reaction.
Biochemical Pathways
The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as protein synthesis and energy production.
Result of Action
The inhibition of glutaminase 1 by 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol leads to a decrease in the production of glutamate . This can result in a disruption of protein synthesis and energy production at the molecular and cellular levels.
properties
IUPAC Name |
2-[1-(thiolan-3-yl)piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-7-3-10-1-5-12(6-2-10)11-4-8-14-9-11/h10-11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJAQXRADWMOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CCSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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